1-(butan-2-yl)-7-cyclopropyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
1-(SEC-BUTYL)-7-CYCLOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a sec-butyl group, a cyclopropyl group, a sulfanyl group, and a trifluoromethyl group
Preparation Methods
The synthesis of 1-(SEC-BUTYL)-7-CYCLOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrido[2,3-d]pyrimidine core. Commonly used reagents include pyridine derivatives and suitable cyclization agents.
Introduction of Functional Groups: The sec-butyl, cyclopropyl, sulfanyl, and trifluoromethyl groups are introduced through various substitution reactions. These reactions often require specific conditions such as the presence of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Purification: The final compound is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Industrial production methods may involve optimization of these steps to enhance efficiency, reduce costs, and ensure scalability.
Chemical Reactions Analysis
1-(SEC-BUTYL)-7-CYCLOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring strong nucleophiles and specific reaction conditions.
Addition: The cyclopropyl group can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of various addition products.
Scientific Research Applications
1-(SEC-BUTYL)-7-CYCLOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(SEC-BUTYL)-7-CYCLOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling, leading to altered cellular responses.
Comparison with Similar Compounds
1-(SEC-BUTYL)-7-CYCLOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can be compared with other pyrido[2,3-d]pyrimidine derivatives, such as:
1-(SEC-BUTYL)-7-CYCLOPROPYL-2-SULFANYL-5-(METHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE: Similar structure but with a methyl group instead of a trifluoromethyl group, leading to different chemical properties and reactivity.
1-(SEC-BUTYL)-7-CYCLOPROPYL-2-SULFANYL-5-(CHLORO)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE:
1-(SEC-BUTYL)-7-CYCLOPROPYL-2-SULFANYL-5-(BROMO)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE:
Properties
Molecular Formula |
C15H16F3N3OS |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-butan-2-yl-7-cyclopropyl-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H16F3N3OS/c1-3-7(2)21-12-11(13(22)20-14(21)23)9(15(16,17)18)6-10(19-12)8-4-5-8/h6-8H,3-5H2,1-2H3,(H,20,22,23) |
InChI Key |
HQCOHQUQUVFOFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C2=C(C(=CC(=N2)C3CC3)C(F)(F)F)C(=O)NC1=S |
Origin of Product |
United States |
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